N-Ethyl-4-nitro-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-ethyl-5-nitro-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-6-5-7-3-4(8-5)9(10)11/h3H,2H2,1H3,(H2,6,7,8) |
InChI Key |
OJOARLLPRIJGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
**synthetic Methodologies and Mechanistic Investigations for N Ethyl 4 Nitro 1h Imidazol 2 Amine**
Historical Perspectives and Foundational Synthetic Routes to Nitroimidazole Amines
The field of nitroimidazole chemistry has its roots in the discovery of natural products with potent biological activity. A pivotal moment was the isolation of Azomycin (2-nitroimidazole) from the bacteria Nocardia mesenterica in 1953, which was later identified as 2-nitroimidazole (B3424786) in 1955. nih.gov This discovery spurred significant interest in synthesizing analogs and regioisomers, leading to the development of crucial therapeutic agents. nih.gov
Early synthetic work established foundational routes to the nitroimidazole core. The synthesis of 2-nitroimidazole itself proved challenging. A successful early attempt by Beaman et al. in 1965 started from 2-aminoimidazole, employing a two-step sequence of diazotization followed by nitration. nih.gov This approach, where the amino group serves as a precursor to the nitro group, highlights a common strategy in heterocyclic chemistry to achieve substitution patterns that are not accessible through direct electrophilic substitution.
Challenges in direct nitration of the imidazole (B134444) ring often led to the formation of 4-nitro or 5-nitro derivatives, with the 2-nitro regioisomer remaining elusive under many conditions. nih.gov These foundational studies underscored the complexities of controlling regiochemistry in imidazole functionalization and set the stage for the development of more sophisticated synthetic strategies involving protecting groups and multi-step sequences.
Contemporary Approaches for the Synthesis of N-Ethyl-4-nitro-1H-imidazol-2-amine
The synthesis of this compound is not documented as a single, established procedure in widely available literature. However, its synthesis can be logically devised through a combination of established methods for imidazole functionalization. A plausible and common strategy in modern organic synthesis involves a sequential approach starting from a pre-functionalized imidazole core, such as 2-aminoimidazole. This method circumvents the difficulties of direct C2-amination of a nitrated imidazole. The most logical pathway would involve:
N-Ethylation: Introduction of the ethyl group at the N-1 position of a 2-aminoimidazole precursor.
Nitration: Subsequent nitration of the N-ethylated intermediate to install the nitro group at the C-4 position.
While sequential functionalization is common, modern methods also allow for the construction of the substituted imidazole ring itself through multi-component reactions. These methods offer efficiency by forming several bonds in a single operation.
For instance, the condensation of a diketone (like benzil), an aldehyde, a primary amine, and an ammonia (B1221849) source is a well-established route to highly substituted imidazoles. ias.ac.in A variation of this could theoretically be adapted to build a 1-ethyl-2-aminoimidazole core. Another powerful technique involves the condensation of a diketone with an amidine or guanidine (B92328) to form the imidazole ring. nih.gov Using guanidine as the amidine source directly installs the C2-amino group, which is a key feature of the target molecule. nih.gov
Palladium-catalyzed alkyne carboamination reactions have also emerged as a sophisticated strategy for constructing 2-aminoimidazoles. acs.org This methodology facilitates the creation of both a C-N and a C-C bond during the annulation step, allowing for the rapid assembly of complex 2-aminoimidazole structures. acs.org
Table 1: Selected Imidazole Ring Construction Methods
| Method | Reactants | Key Features | Reference |
| Multi-component Condensation | Diketone, Aldehyde, Amine, Ammonia | Forms highly substituted imidazoles in one pot. | ias.ac.in |
| Diketone-Guanidine Condensation | Diketone, Guanidine | Directly installs the 2-amino group. | nih.gov |
| Pd-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Forms C-C and C-N bonds in one step; good for diversity. | acs.org |
Selective Nitration Strategies and Their Impact on Yield and Purity
Nitration is a critical step in the synthesis of the target compound. The regiochemical outcome is heavily influenced by the directing effects of the substituents already on the imidazole ring. For a precursor like N-ethyl-1H-imidazol-2-amine, the C4 and C5 positions are available for nitration. The 2-amino group is a strong activating group, while the N1-ethyl group also activates the ring.
The standard and most common method for nitrating imidazoles is the use of a mixture of concentrated nitric acid and sulfuric acid (mixed acid). chemicalbook.com The reaction temperature is a crucial parameter to control, as higher temperatures can lead to di-nitration or decomposition. In a continuous flow reactor, nitration of imidazole with mixed acid at a controlled temperature can produce 4-nitroimidazole (B12731) with high yield. chemicalbook.com
For a 1-alkyl-2-aminoimidazole, nitration is expected to preferentially occur at the 4- or 5-position. The precise ratio of isomers would depend on a subtle interplay of electronic and steric factors. The presence of the activating amino group at C2 would strongly favor nitration, and the ethyl group at N1 would provide some steric hindrance, potentially favoring substitution at the C4 position over the C5 position.
Table 2: Representative Imidazole Nitration Conditions
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Imidazole | Conc. H₂SO₄, Conc. HNO₃ | Flow reactor, 60°C | 4-Nitroimidazole | 96.1% | chemicalbook.com |
| 2-Aminoimidazole | 40% HBF₄, NaNO₂; then NaNO₂, Cu powder | Diazotization, then nitration | 2-Nitroimidazole | - | nih.gov |
Amination Protocols for the C2 Position of Imidazoles
Directly introducing an amino group at the C2 position of a pre-existing N-ethyl-4-nitroimidazole is synthetically challenging. The C2 proton is the most acidic on the imidazolium (B1220033) ring, but nucleophilic substitution at this position on a nitro-substituted ring is not a standard transformation. nih.gov
Therefore, synthetic strategies overwhelmingly favor starting with a molecule that already contains the 2-amino functionality. As mentioned in section 2.2.1, the most common and effective approach is to use 2-aminoimidazole or its precursors in the ring construction phase. nih.govnih.govacs.org For example, the reaction of an α-dicarbonyl compound with guanidine is a classic and efficient method for preparing 2-aminoimidazoles. This ensures the C2-amino group is incorporated from the outset, avoiding the challenges of a late-stage C-N bond formation at an unactivated or unfavorably activated position.
Catalytic Systems and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to reduce environmental impact. These concepts are highly relevant to the synthesis of this compound.
Catalysis can be applied to several steps in the proposed synthesis, particularly N-alkylation and imidazole ring formation.
Homogeneous Catalysis: The N-alkylation of amines and heterocyclic compounds can be achieved using homogeneous catalysts. Ruthenium-based catalysts, for example, have been developed for the direct N-alkylation of α-amino acid esters and amides using alcohols as the alkylating agents. nih.govnih.gov This "borrowing hydrogen" methodology is atom-economic and produces water as the only byproduct. nih.gov Such a system could potentially be adapted for the N-ethylation of 2-aminoimidazole using ethanol, representing a greener alternative to using ethyl halides. Palladium catalysts are also central to advanced imidazole syntheses, such as the carboamination reactions mentioned previously. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts are valued for their stability, reusability, and ease of separation from the reaction mixture. researchgate.net Various solid catalysts, including metal oxides and supported metals, have been used for the synthesis of imidazole derivatives. researchgate.netmdpi.com For instance, the vapor-phase catalytic N-methylation of aniline (B41778) with methanol (B129727) has been studied using transition metal zeolites. google.com While directly applicable to aromatic amines, these principles can inform the development of heterogeneous catalysts for the N-alkylation of aminoimidazoles. Nano aluminum nitride has been reported as a catalyst for the synthesis of substituted imidazoles under solvent-free conditions, highlighting a green, heterogeneous approach. ias.ac.in
The choice between homogeneous and heterogeneous catalysis often involves a trade-off: homogeneous catalysts typically offer higher activity and selectivity, while heterogeneous catalysts provide greater stability and recyclability. otago.ac.nz
Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances. For the synthesis of the target compound, several green strategies could be employed:
Alternative Solvents: Using water or ionic liquids as reaction media instead of volatile organic compounds. mdpi.com
Catalyst-Free Reactions: Some multi-component reactions for imidazole synthesis can proceed under solvent-free and catalyst-free conditions, driven by heat. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic compounds. mdpi.com
Atom Economy: Employing reactions like catalytic N-alkylation with alcohols, which have a high atom economy, minimizes the generation of waste. nih.gov
By integrating these catalytic and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.
Solvent Selection and Reaction Medium Optimization for Sustainable Synthesis
The choice of solvent is a critical factor in the synthesis of imidazole derivatives, profoundly influencing reaction rates, yields, and the environmental impact of the process. In the context of synthesizing this compound and related compounds, research has moved towards minimizing the use of hazardous volatile organic compounds (VOCs) in favor of more sustainable alternatives.
Traditionally, solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) have been employed for the alkylation of nitroimidazoles due to their ability to dissolve the reactants and facilitate the reaction. researchgate.net However, their high boiling points and toxicity concerns have prompted the exploration of greener options. Acetonitrile has been identified as a more favorable solvent in some cases, leading to better yields under certain conditions. researchgate.net
Recent advancements in green chemistry have highlighted the potential of deep eutectic solvents (DES) as a novel reaction medium. aiche.org DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a liquid with a significantly lower melting point than the individual components. aiche.org These solvents are often biodegradable, have low vapor pressure, and can be tailored for specific reactions, making them a promising alternative for the sustainable synthesis of heterocyclic compounds. aiche.org Furthermore, solvent-free reaction conditions are being explored as an ideal green chemistry approach, eliminating solvent waste entirely. rsc.org
Table 1: Comparison of Solvent Properties for Imidazole Synthesis
| Solvent Type | Examples | Advantages | Disadvantages | Sustainability Profile |
|---|---|---|---|---|
| Aprotic Polar | DMF, DMSO | High solubility for reactants | High boiling point, toxicity, difficult to remove | Poor |
| Protic Polar | Ethanol, Water | Lower toxicity, readily available | May interfere with certain reagents | Moderate to Good |
| Nitrile | Acetonitrile | Good yields, lower boiling point than DMF/DMSO | Toxic | Moderate |
| Deep Eutectic Solvents (DES) | Choline chloride:urea | Low toxicity, biodegradable, low vapor pressure | Can be viscous, substrate solubility may vary | Excellent |
| Solvent-Free | N/A | No solvent waste, high reaction concentration | Potential for thermal runaway, mixing challenges | Ideal |
Atom Economy and E-Factor Analysis in Synthetic Pathways
The principles of green chemistry are increasingly being applied to evaluate and optimize the synthesis of pharmaceutical intermediates like this compound. Two key metrics for this evaluation are Atom Economy (AE) and the Environmental Factor (E-Factor). numberanalytics.comnih.govnih.gov
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.com It is a theoretical calculation that highlights the inherent efficiency of a chemical transformation. researchgate.net An ideal reaction, such as an addition reaction, would have a 100% atom economy. nih.govprimescholars.com
The E-Factor provides a more practical measure of the environmental impact by quantifying the amount of waste generated per kilogram of product. nih.gov This metric takes into account not only byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification. The pharmaceutical industry, in particular, has historically high E-Factors, often generating 5-100 times more waste than the product itself. nih.gov
Optimizing synthetic pathways for a high atom economy and a low E-Factor is a primary goal in sustainable chemistry. This involves choosing reactions that are inherently more efficient, such as addition and cycloaddition reactions, and minimizing the use of stoichiometric reagents and protecting groups. researchgate.netprimescholars.com
Table 2: Illustrative Atom Economy and E-Factor Calculation
| Metric | Formula | Example: Hypothetical Addition Reaction (A + B → C) | Example: Hypothetical Substitution Reaction (A + B → C + D) |
|---|---|---|---|
| Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 | 100% | < 100% |
| E-Factor | Total Waste (kg) / Product (kg) | Ideally 0 | > 0 |
This table provides a simplified illustration. Actual E-Factor calculations would include all sources of waste.
Mechanistic Elucidation of Key Synthetic Transformations Involving this compound Precursors
Understanding the reaction mechanisms involved in the formation of the this compound framework is crucial for optimizing reaction conditions and controlling product selectivity. The synthesis typically involves the construction of the imidazole ring from acyclic precursors.
Nucleophilic Attack and Cyclization Mechanisms
The formation of the imidazole ring in precursors to this compound likely proceeds through a sequence of nucleophilic attack and cyclization steps. A common strategy for imidazole synthesis involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof.
In the context of a 2-aminoimidazole structure, the synthesis often starts with a precursor containing a guanidine moiety. For instance, the reaction could involve an α-haloketone and a substituted guanidine. The initial step is a nucleophilic attack by one of the nitrogen atoms of the guanidine on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution, where another nitrogen atom of the guanidine derivative displaces the halide, leading to the cyclization and formation of the imidazole ring. researchgate.net
Another plausible pathway is the cyclization of an intermediate formed from the reaction of a nitro-containing compound with an amine. The nitro group, being a strong electron-withdrawing group, can activate adjacent positions for nucleophilic attack. nih.gov The cyclization process itself can be thought of as an intramolecular condensation reaction, often acid or base-catalyzed, leading to the stable aromatic imidazole ring. rsc.org The Nazarov cyclization, while typically forming cyclopentenones, provides a model for 4π-electrocyclic ring closure that can be conceptually applied to the formation of five-membered heterocyclic rings under acidic conditions. organic-chemistry.orgwikipedia.org
Role of Intermediates in Reaction Progression
The progression of the reaction towards the final imidazole product is mediated by several key intermediates. In syntheses involving amines and carbonyl compounds, imine intermediates are commonly formed. These imines can then undergo tautomerization to enamines, which are crucial for the subsequent cyclization step.
In reactions starting from nitroalkanes, nitro-Mannich type reactions can generate β-nitroamine intermediates. nih.gov These intermediates are versatile precursors that can be further elaborated to form the heterocyclic ring. The nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization.
Imidazole N-oxides have also been identified as important intermediates in some synthetic routes. beilstein-journals.org These can be formed and subsequently deoxygenated or rearranged to yield the desired imidazole derivative. The N-oxide can activate the imidazole ring for certain substitutions or participate in cycloaddition reactions. beilstein-journals.org The formation and reaction of transient species like N-aminopyridinium intermediates in other amination reactions highlight the diverse roles intermediates can play in complex organic transformations. nih.gov The isolation or detection of such intermediates is key to fully understanding the reaction pathway and can provide opportunities to divert the reaction towards different products if desired.
**reactivity Profiles and Reaction Mechanisms of N Ethyl 4 Nitro 1h Imidazol 2 Amine**
Electronic Effects and Substituent Influence on Imidazole (B134444) Core Reactivity
The distribution of electrons within the imidazole ring is not uniform due to the presence of the two nitrogen atoms. The nitrogen at position 1 (the pyrrole-type nitrogen) bears a hydrogen atom (or in this case, an ethyl group) and contributes a lone pair of electrons to the aromatic π-system. The nitrogen at position 3 (the pyridine-type nitrogen) has its lone pair in an sp² orbital in the plane of the ring and is more basic. nih.gov This inherent electronic structure makes the imidazole ring susceptible to both electrophilic and nucleophilic attack.
Substituents on the imidazole ring can significantly alter its reactivity by either donating or withdrawing electron density. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, deactivating groups withdraw electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophiles. wikipedia.org
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This strong deactivating nature significantly reduces the electron density of the imidazole ring, making electrophilic aromatic substitution more difficult. youtube.com The presence of the nitro group makes the ring electron-deficient, which in turn makes it more susceptible to nucleophilic attack. nih.gov
In the context of electrophilic substitution, the nitro group is a meta-director on a benzene (B151609) ring. However, in the five-membered imidazole ring, the directing effects are more complex and are influenced by the positions of the nitrogen atoms. Generally, the strong deactivating nature of the nitro group will disfavor electrophilic attack at all positions, but any reaction that does occur would likely be directed away from the nitro group and influenced by the other substituents.
Conversely, the electron-withdrawing nature of the nitro group is crucial for the biological activity of many nitroimidazole compounds, which often involves the reduction of the nitro group to form reactive radical species that can damage cellular macromolecules. nih.govlecturio.com This reductive activation is a form of nucleophilic interaction with the nitro group itself.
The ethyl group (-CH₂CH₃) attached to the nitrogen at position 1 is an electron-donating group through an inductive effect. It pushes electron density into the imidazole ring, thereby increasing its nucleophilicity and making it more reactive towards electrophiles. This activating effect counteracts the deactivating effect of the nitro group to some extent.
The amino group (-NH₂) at position 2 is a potent activating group. It can donate its lone pair of electrons into the imidazole ring through a strong resonance effect. This significantly increases the electron density on the ring, making it much more susceptible to electrophilic attack. The activating effect of the amino group is generally stronger than the deactivating effect of the nitro group, particularly for directing incoming electrophiles.
Electrophilic Aromatic Substitution Reactions on N-Ethyl-4-nitro-1H-imidazol-2-amine
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. youtube.commasterorganicchemistry.com The mechanism proceeds through a two-step process involving the formation of a positively charged intermediate called an arenium ion or sigma complex. wikipedia.org
For this compound, the high electron density provided by the amino group would facilitate attack by an electrophile.
The position of electrophilic attack on the imidazole ring is determined by the directing effects of the existing substituents. The 2-amino group is a strong ortho-, para-director in benzene chemistry. In the imidazole ring, it will strongly direct incoming electrophiles to the C5 position. The N-ethyl group will also direct to the C5 position. The nitro group at C4 would also favor substitution at C5 as it is the 'meta' position relative to it. Therefore, electrophilic substitution is highly likely to occur at the C5 position.
Steric hindrance from the adjacent ethyl group on the nitrogen and the nitro group at C4 could potentially influence the approach of the electrophile to the C5 position. However, given the strong electronic directing effects of the amino group, substitution at C5 is still the most probable outcome.
Table 1: Predicted Regioselectivity of Electrophilic Attack
| Position | Directing Effect of 2-Amino Group | Directing Effect of N-Ethyl Group | Directing Effect of 4-Nitro Group | Overall Likelihood of Attack |
| C5 | Strongly Activating | Activating | Favorable (meta) | Very High |
In some chemical reactions, the distribution of products can be governed by either kinetic or thermodynamic control. libretexts.orgpressbooks.pub
Kinetic control favors the product that is formed fastest, which usually has the lowest activation energy. wikipedia.orgjackwestin.com These reactions are typically run at lower temperatures and are irreversible. libretexts.org
Thermodynamic control favors the most stable product, which is at the lowest energy state. wikipedia.orgjackwestin.com These reactions are usually reversible and are run at higher temperatures, allowing for an equilibrium to be established. pressbooks.pub
In the context of electrophilic substitution on this compound, the substitution at the C5 position is electronically favored by all substituents and is likely to be both the kinetic and thermodynamic product. The stability of the resulting arenium ion intermediate, which is stabilized by the electron-donating amino group, would lead to a lower activation energy (kinetic control). The final product with the electrophile at C5 would also be the most thermodynamically stable due to the favorable electronic arrangement. It is less likely that a scenario would arise where the kinetic and thermodynamic products differ for this specific molecule.
Nucleophilic Attack and Ring-Opening Reactions of this compound
The presence of the strongly electron-withdrawing nitro group makes the imidazole ring of this compound susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile replaces a leaving group on the aromatic ring. In this case, the nitro group itself could potentially act as a leaving group under certain conditions.
Susceptibility to Nucleophilic Aromatic Substitution at the C4 Position
The chemical structure of this compound features a nitro group at the C4 position of the imidazole ring. The nitro group is a powerful electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. nih.gov
In this specific molecule, the nitro group at C4 would render the ring more susceptible to the displacement of a suitable leaving group at an adjacent position. However, the typical SNAr mechanism involves the substitution of a leaving group, such as a halide. In this compound itself, there is no inherent leaving group at the positions activated by the C4-nitro group. Therefore, direct SNAr reactions at C4 by displacing the nitro group itself, or at adjacent carbons by displacing a hydride ion (SNArH), would require specific and often harsh reaction conditions. While the general principle suggests activation, the practical susceptibility to SNAr at C4 would be highly dependent on the presence of a good leaving group and the specific reaction conditions employed. For instance, fluoro-substituted nitrobenzenes are known to be particularly reactive in bimolecular nucleophilic substitution reactions. rsc.org
Degradation Pathways and Stability Under Varying Chemical Conditions
The stability of this compound is influenced by its functional groups. Nitroimidazole derivatives are generally noted for their tendency to accumulate in hypoxic (low oxygen) regions, which suggests a degree of stability under these specific biological conditions. researchgate.net However, under different chemical environments, various degradation pathways can be anticipated.
Functional Group Transformations of this compound
The reduction of the nitro group is one of the most significant transformations for nitroaromatic and nitroheteroaromatic compounds, providing a key route to the corresponding amines. nih.gov This conversion can be achieved using a wide variety of reagents and reaction conditions, with the choice of method often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used and often very effective method. Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine, or triethylsilane) can reduce both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comorganic-chemistry.org Raney nickel is sometimes preferred if dehalogenation of aryl halides needs to be avoided. commonorganicchemistry.com
Metal-Acid Systems: The use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in an acidic medium (like acetic acid or hydrochloric acid) provides a classic and reliable method for nitro group reduction. commonorganicchemistry.comyoutube.com These methods are often chemoselective, leaving other reducible groups intact. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the reduction of nitro groups. wikipedia.org This method can be particularly useful for selectively reducing one nitro group in a dinitro compound and is compatible with substrates where hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com
Other Reagents: A variety of other reagents have been developed for this transformation, including samarium(0) metal, trichlorosilane (B8805176) in the presence of a base, and tetrahydroxydiboron. organic-chemistry.orggoogle.com
The reduction of this compound would yield N¹-ethyl-1H-imidazole-2,4-diamine. The reaction can also be controlled under certain conditions to yield intermediate products like hydroxylamines. wikipedia.org
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Product | Notes |
| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Amine | Highly efficient; may also reduce other functional groups. commonorganicchemistry.comorganic-chemistry.org |
| H₂/Raney Ni | H₂ gas or hydrazine, solvent (e.g., EtOH) | Amine | Useful alternative to Pd/C, especially for substrates with halides. wikipedia.orgcommonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Refluxing acid | Amine | A classic, mild, and often chemoselective method. commonorganicchemistry.com |
| SnCl₂/HCl | Acidic solution | Amine | A mild method that tolerates many other functional groups. commonorganicchemistry.com |
| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Amine | Can be chemoselective for one of two nitro groups. wikipedia.orgcommonorganicchemistry.com |
| Zn/NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine (B1172632) | Can stop at the hydroxylamine oxidation state. wikipedia.org |
The 2-amino group on the imidazole ring is a nucleophilic center and can participate in a variety of common amine reactions, such as acylation and alkylation.
Acylation: The amino group can react with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a standard method for protecting the amino group or for synthesizing more complex derivatives.
Alkylation: While direct alkylation of the exocyclic amino group can be challenging to control and may lead to over-alkylation, it is possible with suitable alkylating agents (e.g., alkyl halides) under controlled conditions. The imidazole ring also contains other nitrogen atoms that could potentially be alkylated, leading to a mixture of products.
Other Reactions: The amino group can undergo reactions such as diazotization (reaction with nitrous acid) to form a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups. It can also react to form Schiff bases with aldehydes or ketones. The reactivity is analogous to other heteroaromatic amines, though potentially modified by the electronic effects of the nitro group and the imidazole ring itself.
The N1 position of the imidazole ring is occupied by an ethyl group. This position is typically derivatized during the synthesis of the molecule. For instance, related compounds like ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate are synthesized by the N-alkylation of a parent nitroimidazole with an appropriate alkyl halide (ethyl 2-chloroacetate). researchgate.netnih.gov This indicates that the N1 nitrogen of the nitroimidazole core is a nucleophilic site for alkylation reactions.
Transformations involving the cleavage or modification of the existing N1-ethyl group are less common and would generally require more forcing conditions. De-alkylation of N-alkyl imidazoles is not a trivial process. Therefore, the N1-ethyl group is generally considered stable under the conditions used for transformations of the nitro and amino groups. Any reaction targeting this position would need to overcome the stability of the N-C bond without degrading the rest of the molecule.
**computational and Theoretical Investigations of N Ethyl 4 Nitro 1h Imidazol 2 Amine**
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT studies on nitroimidazole derivatives typically focus on optimizing the molecular geometry to find the most stable conformation (the ground state). nih.gov
These calculations can predict key structural parameters. For analogous imidazole (B134444) compounds, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been employed to determine optimized bond lengths, bond angles, and dihedral angles. nih.gov For instance, in studies of similar molecules, the planarity of the imidazole ring and the orientation of the nitro and ethyl groups are key findings. nih.govnih.gov This information is critical for understanding how the molecule will interact with its environment.
Table 1: Illustrative Geometrical Parameters from DFT Calculations on Related Imidazole Derivatives This table presents typical data obtained from DFT calculations on related nitroimidazole compounds to illustrate the outputs of such studies, as specific data for N-Ethyl-4-nitro-1H-imidazol-2-amine is not available.
| Parameter | Typical Calculated Value | Source Context |
| Imidazole Ring Dihedral Angle | Near 0° | The imidazole ring itself is generally planar. nih.gov |
| Nitro Group Twist Angle | < 10° | The nitro group often lies nearly coplanar with the imidazole ring. |
| Side Chain Dihedral Angle | Variable | The orientation of the ethylamino group relative to the ring can vary, leading to different conformers. nih.gov |
Note: The values are illustrative and based on general findings for similar structures, not specific to this compound.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, though at a greater computational expense.
For complex molecules, these methods can be used to refine the understanding of the electronic structure. For example, in a study on a related benzamide, both DFT and ab initio HF methods were used to investigate the molecular structure, with the results showing good agreement. While specific ab initio studies on this compound are not found, their application to similar molecules helps in validating the results from DFT and providing more precise electronic property data. mdpi.com
Molecular Orbital Analysis and Reactivity Prediction
The reactivity of a molecule is intrinsically linked to its molecular orbitals. By analyzing these orbitals, one can predict how the molecule will behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
In studies of nitro-containing aromatic compounds, the HOMO is often distributed over the imidazole ring and the amino group, while the LUMO is typically localized on the nitro group due to its strong electron-withdrawing nature. This suggests that the nitro group is the primary site for nucleophilic attack, while the ring and exocyclic amine are potential sites for electrophilic attack. mdpi.comresearchgate.net
Table 2: Illustrative Frontier Orbital Data for Related Nitroaromatic Compounds This table demonstrates the kind of data generated from FMO analysis. The values are representative examples from studies on similar compounds.
| Parameter | Typical Energy (eV) | Implication |
| HOMO Energy | -6.0 to -7.0 | Represents the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -2.0 to -3.0 | Represents the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net |
Note: These values are illustrative and not specific to this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For nitroimidazole derivatives, MEP maps consistently show a strong negative potential around the oxygen atoms of the nitro group, confirming this as a site for electrophilic interaction. The hydrogen atoms of the ethyl group and the amino group typically show a positive potential, indicating them as sites for nucleophilic interaction. nih.gov The distribution of charge can also be quantified through methods like Mulliken population analysis. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule can significantly influence its biological activity and physical properties. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
For a flexible molecule like this compound, with a rotatable ethyl group, multiple low-energy conformations may exist. Conformational analysis can be performed by systematically rotating the single bonds and calculating the energy at each step to generate a potential energy surface (PES). nih.gov Studies on similar imidazole derivatives have used this approach to identify the most stable conformers. nih.gov
Exploration of Conformational Landscape and Energy Minima
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the ethyl group to the amine and the orientation of the nitro group relative to the imidazole ring. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule by systematically rotating these bonds.
A typical approach involves performing a relaxed PES scan where the dihedral angle of the C-N bond of the ethyl group is varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. Such scans reveal the rotational barriers and identify the most stable conformers, which correspond to the global and local energy minima on the PES. For similar nitroimidazole derivatives, it has been shown that different conformers can vary in energy, and their relative populations can be estimated using the Boltzmann distribution at a given temperature. nih.gov
For this compound, it is expected that the most stable conformers would seek to minimize steric hindrance between the ethyl group, the nitro group, and the imidazole ring protons. The orientation of the nitro group is also critical; it can be planar with the imidazole ring to maximize conjugation, but this may be influenced by steric clashes with adjacent groups. The results of such an analysis are typically presented in a table of relative energies of the identified conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75 |
| B (Local Minimum) | ~60° (gauche) | 1.5 | 15 |
| C (Local Minimum) | ~-60° (gauche) | 1.5 | 10 |
Note: This table is illustrative and based on expected outcomes from computational studies on similar molecules. Actual values would require specific DFT calculations.
Intramolecular Interactions and Their Influence on Molecular Geometry
The geometry of this compound is significantly influenced by a network of intramolecular interactions. A key interaction expected in this molecule is hydrogen bonding. The amine proton (N-H) can form a hydrogen bond with one of the oxygen atoms of the adjacent nitro group, creating a stable six-membered ring-like structure, often referred to as an S(6) motif. nih.gov This type of intramolecular hydrogen bond is a common feature in ortho-substituted nitroanilines and related compounds.
The presence and strength of such hydrogen bonds can be investigated computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net This analysis examines the electron density topology to identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength.
Reaction Mechanism Prediction and Transition State Elucidation
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Computational Modeling of Synthetic Steps and Proposed Reaction Pathways
The synthesis of this compound likely involves the N-alkylation of a 4-nitro-1H-imidazol-2-amine precursor with an ethylating agent. derpharmachemica.com Computational modeling can be used to explore the feasibility of different reaction pathways, for instance, comparing the direct N-ethylation at the exocyclic amine versus alkylation at one of the ring nitrogens followed by rearrangement.
DFT calculations can be used to model the reactants, products, any intermediates, and, crucially, the transition states that connect them. By mapping the minimum energy path (MEP) for a proposed reaction, researchers can visualize the geometric changes that occur as the reaction progresses. For example, in an SN2 reaction involving the ethylation of the amino group, the calculations would model the approach of the ethylating agent, the formation of the new N-C bond, and the departure of the leaving group. The solvent's effect, which can be significant, is often included using implicit or explicit solvent models.
Calculation of Activation Energies and Reaction Rate Constants
A key outcome of modeling reaction pathways is the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. This is determined by the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Transition State Theory (TST) can then be used in conjunction with the calculated activation energies to estimate the reaction rate constants (k). nih.govresearchgate.net These theoretical rate constants can be compared with experimental kinetic data, if available, to validate the proposed mechanism. Such calculations can help in optimizing reaction conditions by predicting how changes in temperature, solvent, or catalyst might affect the reaction rate and yield. For complex reactions with multiple possible pathways, these calculations can identify the most favorable route, guiding synthetic efforts. arxiv.org
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are widely used to predict spectroscopic properties, which can be a powerful aid in the structural elucidation and characterization of newly synthesized compounds.
Computational NMR Chemical Shift Prediction for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov
The process involves first optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov Then, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |
| H (imidazole ring) | 7.8 - 8.2 | Value | C5-H |
| H (amine) | 6.5 - 7.5 | Value | N-H |
| H (ethyl CH₂) | 3.2 - 3.6 | Value | -CH₂- |
| H (ethyl CH₃) | 1.2 - 1.5 | Value | -CH₃ |
| C (imidazole C2) | 150 - 155 | Value | C=N |
| C (imidazole C4) | 145 - 150 | Value | C-NO₂ |
| C (imidazole C5) | 120 - 125 | Value | C-H |
| C (ethyl CH₂) | 40 - 45 | Value | -CH₂- |
| C (ethyl CH₃) | 14 - 18 | Value | -CH₃ |
Note: This table is for illustrative purposes. The predicted values are typical ranges for similar functional groups based on computational literature. Experimental values would be required for a direct comparison.
Vibrational Frequency Analysis for IR Spectral Interpretation
Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a cornerstone of computational spectroscopy. This analysis calculates the vibrational modes of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. For this compound, a theoretical vibrational analysis would be crucial for assigning the various peaks in its experimental IR spectrum to specific molecular motions.
Key Research Findings:
Theoretical calculations for related imidazole compounds have demonstrated the utility of this approach. For instance, studies on other nitro- and ethyl-substituted imidazoles reveal characteristic vibrational frequencies that can be extrapolated to predict the spectrum of this compound.
The primary vibrational modes of interest would include:
N-H Stretching: The amine group (NH) would exhibit a characteristic stretching vibration. In secondary amines, a single weak band is typically observed in the region of 3350-3310 cm⁻¹.
C-H Stretching: The ethyl group and the imidazole ring would show multiple C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
NO₂ Stretching: The nitro group is expected to show strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1560-1515 cm⁻¹ and 1365-1320 cm⁻¹, respectively.
C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations in the fingerprint region (approximately 1600-1400 cm⁻¹).
C-N Stretching: The stretching vibrations of the C-N bonds in the imidazole ring and the ethyl-amine linkage would also be present. Aromatic C-N stretching is typically observed between 1335-1250 cm⁻¹.
N-H Bending: The bending vibration of the amine group is another key feature, often seen around 1650-1580 cm⁻¹.
A hypothetical table of calculated and experimental vibrational frequencies for this compound, based on typical values for similar functional groups, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Theoretical) | Expected Wavenumber (cm⁻¹) (Experimental) |
| N-H Stretch | 3340 | 3330 |
| Aromatic C-H Stretch | 3100 | 3090 |
| Aliphatic C-H Stretch | 2980 | 2975 |
| N-H Bend | 1640 | 1635 |
| NO₂ Asymmetric Stretch | 1540 | 1535 |
| C=N/C=C Ring Stretch | 1500 | 1495 |
| NO₂ Symmetric Stretch | 1350 | 1345 |
| Aromatic C-N Stretch | 1300 | 1295 |
This table is illustrative and not based on published experimental data for this compound.
Electronic Transition Predictions for UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions of a molecule, which are observed in UV-Visible (UV-Vis) spectroscopy. These transitions involve the excitation of electrons from occupied molecular orbitals to unoccupied molecular orbitals. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Key Research Findings:
The electronic spectrum of this compound is expected to be influenced by the presence of the nitro group, a strong electron-withdrawing group, and the imidazole ring, which is an aromatic system. The ethylamine (B1201723) group will have a lesser, but still noticeable, effect.
The key electronic transitions would likely be:
π → π* transitions: These transitions, characteristic of aromatic systems, are expected to occur within the imidazole ring. They are typically high-energy transitions, resulting in absorption in the shorter wavelength region of the UV spectrum.
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are generally lower in energy than π → π* transitions and appear at longer wavelengths.
Intramolecular Charge Transfer (ICT): The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the imidazole ring suggests the possibility of significant intramolecular charge transfer upon electronic excitation. This can lead to a strong absorption band at a longer wavelength, potentially in the visible region.
A hypothetical table summarizing the predicted electronic transitions for this compound is provided below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 380 | 0.45 | HOMO → LUMO (ICT) |
| S₀ → S₂ | 290 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 250 | 0.20 | HOMO → LUMO+1 (π → π) |
This table is illustrative and not based on published computational data for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich amine and imidazole ring, while the LUMO is expected to be centered on the electron-deficient nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability.
**advanced Spectroscopic and Structural Characterization Methodologies Beyond Basic Identification**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei. While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR techniques are required to unambiguously assign signals and understand complex spatial relationships and connectivity.
Two-dimensional NMR experiments are fundamental for establishing the precise bonding network and relative orientation of atoms within a molecule. youtube.comepfl.ch For N-Ethyl-4-nitro-1H-imidazol-2-amine, a combination of homonuclear and heteronuclear correlation experiments would be employed to confirm its structure. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the target molecule, a key cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the N-ethyl group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.chsdsu.edu This would definitively link the methylene protons to the methylene carbon and the methyl protons to the methyl carbon of the ethyl group. It would also assign the protonated C5 carbon of the imidazole (B134444) ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. youtube.comsdsu.edu Key HMBC correlations would include:
Correlations from the methylene protons of the ethyl group to the C2 and C5 carbons of the imidazole ring, confirming the attachment of the ethyl group to the N1 position.
Correlation from the C5-H proton to the C4 and C2 carbons, confirming the substitution pattern on the imidazole ring.
Correlations from the amine proton (-NH₂) to the C2 carbon.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons/Protons | Structural Information Confirmed |
|---|---|---|---|
| COSY | -CH₂- (ethyl) | -CH₃ (ethyl) | Connectivity of the ethyl group. |
| HSQC | -CH₂- (ethyl) | -CH₂- (ethyl) | Direct C-H bond in the ethyl methylene group. |
| HSQC | -CH₃ (ethyl) | -CH₃ (ethyl) | Direct C-H bond in the ethyl methyl group. |
| HSQC | C5-H (imidazole) | C5 (imidazole) | Direct C-H bond at position 5 of the ring. |
| HMBC | -CH₂- (ethyl) | C2 (imidazole), C5 (imidazole), -CH₃ (ethyl) | N1-substitution and ethyl group integrity. |
| HMBC | C5-H (imidazole) | C2 (imidazole), C4 (imidazole) | Ring structure and substituent positions. |
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as bond rotations or tautomeric exchanges. researchgate.net For this compound, several dynamic processes could potentially be investigated:
Rotation around the C2-NH₂ bond: The partial double bond character of the C-N bond, due to resonance with the imidazole ring, could lead to restricted rotation. Variable temperature NMR studies could reveal the coalescence of signals for atoms near the amine group, allowing for the calculation of the rotational energy barrier (ΔG‡). nih.gov
Rotation around the N1-C(ethyl) bond: Similarly, rotation of the ethyl group might be hindered. DNMR studies on related compounds have been used to quantify such rotational barriers. researchgate.net
Prototropic Tautomerism: Imidazole derivatives can undergo proton exchange. researchgate.netnih.gov While the N1 position is blocked by the ethyl group, exchange of the amine proton and the imidazole N3-H proton (if protonated by a solvent) could be studied. Such studies provide insight into the kinetic and thermodynamic parameters of these intramolecular or intermolecular processes.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in the crystal lattice. Studies on related nitroimidazole derivatives have demonstrated the utility of this technique. iucr.orgnih.govresearchgate.net
This compound is an achiral molecule, so a determination of absolute configuration is not applicable. However, X-ray crystallography would reveal its conformation in the solid state and its crystal packing arrangement. Based on analyses of similar planar heterocyclic molecules, one would expect significant π-π stacking interactions between the imidazole rings of adjacent molecules, forming columns or layers. nih.govresearchgate.net The orientation of the ethyl and nitro groups relative to the imidazole plane would also be precisely determined.
The molecule possesses both hydrogen bond donors (the amine N-H and the imidazole N3-H) and acceptors (the oxygen atoms of the nitro group and the sp²-hybridized N3 atom of the imidazole ring). These features make it highly likely to form extensive hydrogen bonding networks, which are critical in dictating the final crystal structure. nih.gov
Based on the crystal structures of related nitroimidazoles, one can predict the formation of robust intermolecular hydrogen bonds. iucr.orgnih.govresearchgate.net For instance, the amine group of one molecule could donate a hydrogen to a nitro-oxygen or the imidazole N3 atom of a neighboring molecule, leading to the formation of chains or dimeric motifs. These interactions are fundamental to the supramolecular assembly of the compound in the solid state.
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor (D) | Acceptor (A) | Interaction Type (D-H···A) | Expected Role in Crystal Packing |
|---|---|---|---|
| Amine (-NH₂) | Nitro (-NO₂) Oxygen | N-H···O | Linking molecules into chains or sheets. nih.gov |
| Amine (-NH₂) | Imidazole (N3) | N-H···N | Formation of dimeric pairs or extended chains. researchgate.net |
| Imidazole (N3-H)* | Nitro (-NO₂) Oxygen | N-H···O | Stabilizing molecular layers. |
| C5-H | Nitro (-NO₂) Oxygen | C-H···O | Weak interaction contributing to overall packing stability. researchgate.net |
*This interaction would occur if the imidazole ring is protonated, forming a salt.
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis (Mechanistic Insights)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound, tandem MS (MS/MS) experiments would be used to elucidate its gas-phase fragmentation behavior. Based on studies of other nitroaromatic compounds and nitroimidazoles, several characteristic fragmentation pathways can be predicted. nih.govyoutube.com
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as ·NO₂ (46 Da) or the loss of ·NO (30 Da) followed by the loss of an oxygen atom. nih.govnih.gov
Fragmentation of the Ethyl Group: Cleavage of the N-ethyl group could occur, leading to the loss of an ethyl radical (·CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da).
Ring Cleavage: The imidazole ring itself can undergo fragmentation, leading to a complex pattern of smaller charged species.
Isotopic analysis, observing the M+1 and M+2 peaks, would confirm the elemental composition, particularly the number of carbon and nitrogen atoms.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound (MW = 156.14 g/mol )
| m/z (Proposed) | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 156 | [M]⁺· or [M+H]⁺ | - |
| 126 | [M-NO]⁺· | ·NO (30 Da) |
| 110 | [M-NO₂]⁺ | ·NO₂ (46 Da) |
| 128 | [M-C₂H₄]⁺· | Ethene (28 Da) |
| 127 | [M-C₂H₅]⁺ | Ethyl radical (29 Da) |
High-Resolution Mass Spectrometry for Elemental Composition Refinement
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of a unique elemental formula. colorado.edu This technique is particularly valuable for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.
Electron ionization high-resolution mass spectrometry (EI-HRMS) can be employed for the elemental analysis of organic molecules. colorado.edu This method allows for rapid online analysis with a small sample size, on the order of nanograms. colorado.edu The average elemental composition of the ions in the high-resolution mass spectrum provides a close approximation of the sample's composition. colorado.edu For complex organic mixtures, this technique can determine atomic ratios such as oxygen/carbon (O/C), hydrogen/carbon (H/C), and nitrogen/carbon (N/C). colorado.edu While deviations can occur due to fragmentation processes, calibration with standards can achieve high accuracy. colorado.edu
Table 1: Theoretical vs. Measured Mass for this compound
| Parameter | Value |
| Molecular Formula | C₅H₈N₄O₂ |
| Theoretical Monoisotopic Mass | 156.0647 u |
| Expected High-Resolution Mass | Dependent on specific instrument and ionization method |
Note: The actual measured high-resolution mass would be determined experimentally and compared to the theoretical value to confirm the elemental composition.
MS/MS Experiments for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) experiments are instrumental in unraveling the fragmentation pathways of this compound. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to identify characteristic fragmentation patterns.
For related nitroimidazole compounds, common fragmentation pathways have been observed. For instance, in the analysis of ketamine analogues, which share some structural similarities, characteristic fragmentation in electrospray ionization (ESI-MS/MS) mode includes the loss of small molecules like H₂O or the sequential loss of an amino group, carbon monoxide (CO), and other neutral fragments. nih.gov In electron ionization (EI-MS) mode, α-cleavage and subsequent losses of radicals are common. nih.gov
For this compound, potential fragmentation pathways that could be investigated via MS/MS include:
Loss of the ethyl group: A primary fragmentation could involve the cleavage of the N-ethyl bond, resulting in the loss of a C₂H₅ radical.
Loss of the nitro group: Fragmentation of the nitro group (NO₂) is another expected pathway.
Ring cleavage: The imidazole ring itself can undergo fragmentation, leading to a variety of smaller product ions.
The specific fragmentation patterns observed would be crucial for confirming the structure and providing a basis for the identification of this compound in complex mixtures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of this compound. These techniques are complementary and probe the vibrational modes of the molecule. esisresearch.orgnih.gov
FT-IR Spectroscopy:
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. For example, nitro compounds typically exhibit strong stretching vibrations for the NO₂ group in the region of 1550–1300 cm⁻¹. esisresearch.org
Raman Spectroscopy:
Raman spectroscopy is a light scattering technique that provides information about vibrational modes that are often weak or absent in the IR spectrum. The Raman spectrum of this compound would complement the FT-IR data, aiding in a more complete vibrational assignment.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (amine) | Stretching | 3500-3300 |
| C-H (alkyl) | Stretching | 3000-2850 |
| C=N (imidazole ring) | Stretching | 1650-1550 |
| N-O (nitro group) | Asymmetric Stretching | 1560-1515 |
| N-O (nitro group) | Symmetric Stretching | 1355-1315 |
| C-N (amine) | Stretching | 1250-1020 |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and Raman data to perform detailed vibrational assignments. nih.govresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with chromophores and conjugated systems, such as this compound. The imidazole ring, the nitro group, and the amine substituent all contribute to the electronic structure of the molecule.
The UV-Visible spectrum of this compound would be expected to show absorption bands corresponding to various electronic transitions. These transitions typically involve the promotion of electrons from lower energy molecular orbitals (such as non-bonding, n, or pi, π, orbitals) to higher energy anti-bonding orbitals (π* or σ*). youtube.com
Possible electronic transitions for this compound include:
π → π transitions:* These are typically high-energy transitions associated with the conjugated π system of the imidazole ring and the nitro group.
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are generally of lower energy than π → π* transitions. youtube.com
The position and intensity of the absorption maxima (λ_max) in the UV-Visible spectrum provide insights into the extent of conjugation and the electronic nature of the molecule. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic transitions.
**synthesis and Reactivity of N Ethyl 4 Nitro 1h Imidazol 2 Amine Derivatives and Analogs**
Systematic Modification of the N-Ethyl Moiety and Its Influence on Reactivity
The synthesis of N-alkyl-4-nitro-1H-imidazol-2-amine analogs can be achieved through various alkylation reactions. The choice of alkylating agent and reaction conditions, such as the base and solvent, plays a crucial role in determining the regioselectivity and yield of the reaction. For example, the alkylation of 4-nitroimidazole (B12731) can be sensitive to the position of the nitro group and the operating conditions. derpharmachemica.com Heating the reaction mixture can significantly improve the yields of N-alkylated products. derpharmachemica.com
While specific data on the systematic modification of the N-ethyl moiety in N-Ethyl-4-nitro-1H-imidazol-2-amine is not extensively available in the public domain, the general principles of N-alkylation of imidazoles suggest that a range of analogs could be synthesized. The reactivity of these analogs would be expected to vary based on the electronic and steric effects of the modified N-alkyl chain.
Table 1: Hypothetical Influence of N-Alkyl Chain Modification on Reactivity
| Modification of N-Ethyl Group | Expected Influence on Reactivity |
| Increased chain length (e.g., N-propyl, N-butyl) | Increased lipophilicity, potential for altered steric hindrance at the N1 position. |
| Introduction of branching (e.g., N-isopropyl) | Increased steric bulk, potentially hindering intermolecular interactions. |
| Incorporation of functional groups (e.g., N-hydroxyethyl) | Increased polarity and potential for hydrogen bonding, altering solubility and reactivity. |
| Introduction of aromatic rings (e.g., N-benzyl) | Introduction of π-stacking interactions, potential for altered electronic properties. |
Substituent Effects at the C5 Position of the Imidazole (B134444) Ring
For instance, in related 5-nitroimidazole derivatives, substitutions at the C2 position, which is electronically analogous to the C5 position relative to the N1 and nitro group in a 4-nitroimidazole, have been shown to be crucial for their activity. humanjournals.com The electronic nature of the substituent at this position can have a profound importance on the compound's biological activities.
The synthesis of C5-substituted derivatives of this compound would likely involve multi-step synthetic routes, potentially starting from a pre-functionalized imidazole precursor. The reactivity of these C5-substituted analogs would be highly dependent on the nature of the introduced substituent.
Table 2: Predicted Effects of C5-Substituents on the Reactivity of the Imidazole Ring
| C5-Substituent | Electronic Effect | Predicted Impact on Reactivity |
| Methyl (-CH3) | Electron-donating (inductive) | Increased electron density in the ring, potentially enhancing nucleophilicity. |
| Halogen (-Cl, -Br) | Electron-withdrawing (inductive), weak electron-donating (resonance) | Decreased overall electron density, potentially making the ring more susceptible to nucleophilic attack. |
| Nitro (-NO2) | Strongly electron-withdrawing | Significant decrease in electron density, enhancing electrophilicity of the ring. |
| Amino (-NH2) | Strongly electron-donating (resonance) | Substantial increase in electron density, enhancing nucleophilicity and susceptibility to oxidation. |
Note: This table is based on established principles of substituent effects in aromatic systems, as specific experimental data for C5-substituted this compound was not found.
Introduction of Other Heteroatoms or Functional Groups to the Imidazole Framework
The introduction of additional heteroatoms or functional groups onto the imidazole framework of this compound can lead to the creation of novel analogs with distinct chemical properties. This can be achieved through various synthetic methodologies, including substitution reactions or by building the imidazole ring from functionalized precursors.
For example, the synthesis of fused imidazole systems, such as imidazo[4,5-b]pyridines, involves the introduction of a pyridine (B92270) ring fused to the imidazole core. The nitration of such systems has been studied, demonstrating how the reactivity of the fused ring system is influenced by the existing substituents. researchgate.net
Furthermore, functional groups can be introduced at various positions. For instance, the synthesis of 2-nitroimidazole (B3424786) derivatives with different functional groups attached via an acetamide (B32628) linker has been reported for applications in medical imaging. nih.govnih.gov These modifications are designed to alter the molecule's properties, such as its lipophilicity and ability to be radiolabeled.
The synthesis of such derivatives of this compound would expand its chemical space and could lead to compounds with tailored reactivity for specific applications.
Comparative Reactivity Studies Between this compound and its Analogs
Comparative reactivity studies are essential for understanding the structure-activity relationships of this compound and its analogs. Such studies would involve comparing the rates and outcomes of specific reactions for a series of related compounds.
While direct comparative reactivity data for this compound is limited in the available literature, studies on other nitroimidazole series provide valuable insights. For example, the reduction of the nitro group is a key aspect of the biological activity of many nitroimidazoles. humanjournals.com Comparative studies on the reduction potentials of different nitroimidazole derivatives can reveal how structural modifications influence this critical reactivity.
Table 3: Framework for Comparative Reactivity Analysis
| Compound | Modification | Reaction Studied | Observed Reactivity (Hypothetical) |
| This compound | - | Nucleophilic Aromatic Substitution | Baseline reactivity |
| N-Propyl-4-nitro-1H-imidazol-2-amine | Longer N-alkyl chain | Nucleophilic Aromatic Substitution | Slightly altered rate due to steric/electronic effects |
| N-Ethyl-5-bromo-4-nitro-1H-imidazol-2-amine | C5-substituent | Nucleophilic Aromatic Substitution | Increased rate due to electron-withdrawing bromo group |
| N-Ethyl-4-nitro-1H-imidazol-2-thione | C2-heteroatom change | Oxidation | Different reaction pathway compared to the amine |
Note: This table presents a hypothetical framework for comparative studies, as direct experimental data for the specified compound and its analogs were not extensively found.
Design Principles for Novel Imidazole Scaffolds Based on this compound Structure
The design of novel imidazole scaffolds based on the structure of this compound is guided by principles of medicinal chemistry and materials science. The goal is to create new molecules with improved or novel properties by making strategic structural modifications.
Key design principles include:
Scaffold Hopping: Replacing the core imidazole structure with other heterocyclic systems while retaining key pharmacophoric features.
Functional Group Interconversion: Modifying existing functional groups to alter properties such as solubility, stability, and reactivity. For example, converting the C2-amino group to other functionalities.
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties, with the aim of enhancing a desired biological activity or reducing unwanted side effects. For instance, replacing the ethyl group with other small alkyl or functionalized alkyl groups.
Structure-Activity Relationship (SAR) Guided Design: Using data from the biological testing of a series of analogs to inform the design of new compounds with improved potency or selectivity.
The synthesis of such novel scaffolds would draw upon a wide range of synthetic organic chemistry techniques. The development of new synthetic routes to functionalized imidazoles is an active area of research. acs.org
**potential Advanced Applications in Chemical Science Excluding Prohibited Areas **
Role as Synthetic Intermediates in Complex Molecule Construction (Non-Medicinal)
The nitroimidazole framework is a cornerstone in the synthesis of complex heterocyclic systems. nih.govderpharmachemica.com The N-Ethyl-4-nitro-1H-imidazol-2-amine molecule is a prime candidate for use as a versatile synthetic intermediate. The reactivity of its functional groups—the nitro group, the exocyclic amino group, and the imidazole (B134444) ring itself—allows for a variety of chemical transformations.
The nitro group can be readily reduced to an amino group, a common strategy in synthetic chemistry to introduce a new functional handle. orgsyn.org This transformation would yield a triamine derivative, a valuable building block for more complex structures. Furthermore, the exocyclic amino group can participate in condensation reactions, and the nitrogen atoms within the imidazole ring can be involved in further alkylation or coordination chemistry. nih.govrasayanjournal.co.in The synthesis of related benzimidazole (B57391) derivatives often involves nitro-containing diamine intermediates that undergo cyclization reactions, highlighting the role of the nitroaromatic moiety as a precursor in constructing fused ring systems. rasayanjournal.co.in
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure/Use |
|---|---|---|
| Nitro Group (-NO2) | Reduction | Diaminoethyl-imidazole derivative; precursor for further functionalization. |
| Amino Group (-NH2) | Acylation / Condensation | Formation of amides, imines; linking to other molecular fragments. |
| Imidazole Ring | N-Alkylation / Coordination | Synthesis of quaternary imidazole salts; formation of metal complexes. |
Amino-nitro aromatic compounds have historically served as precursors in the synthesis of dyes and pigments. The chromophoric properties of the nitroaromatic system, combined with the auxochromic effect of the amino groups, can be tuned through chemical modification. It is plausible that this compound could serve as a foundational element for novel non-biological dyes. The reduction of the nitro group to an amine would create a bathochromic shift (a deepening of the color), a technique widely used in dye chemistry.
In polymer science, molecules like this compound could be incorporated into polymer backbones or as pendant groups. Its bifunctional nature (two reactive amino groups after reduction of the nitro group) would allow it to act as a monomer in the synthesis of specialty polyamides or polyimides with tailored thermal or electronic properties.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-ordered assemblies. The imidazole ring is an excellent participant in hydrogen bonding, acting as both a donor and an acceptor. openmedscience.com The amino and nitro groups of this compound add further hydrogen bonding capabilities. These directional interactions could be exploited to guide the self-assembly of the molecule into non-biological tapes, sheets, or more complex three-dimensional networks. Furthermore, the nitrogen atoms of the imidazole ring and the exocyclic amine are potential coordination sites for metal ions, suggesting its use in constructing metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net
Participation in Advanced Catalytic Systems or Ligand Design (Non-Biological)
Imidazole derivatives are ubiquitous as ligands in coordination chemistry and catalysis due to the strong coordinating ability of the ring nitrogen atoms. openmedscience.comresearchgate.net this compound features multiple potential coordination sites: the two imidazole nitrogens and the exocyclic amino nitrogen. This tridentate or bidentate binding capability makes it a candidate for designing ligands for a variety of metal-based catalysts in non-biological systems. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be modulated by the electron-withdrawing nitro group.
Photochemical and Photophysical Properties for Optoelectronic Applications
Nitroaromatic compounds are known for their distinct photochemical and photophysical properties. They typically exhibit strong absorption in the near-UV spectrum and can undergo photoreduction or photofragmentation upon irradiation. researchgate.netfrontiersin.org Studies on 2-nitroimidazole (B3424786) show that its electronic structure is heavily influenced by the nitro group, which introduces low-lying excited states. frontiersin.orgnih.gov
While specific photophysical data for this compound are not available, it is expected to share these general characteristics. The reduction of the nitro group to an amino group under certain conditions (e.g., reductive environments) would lead to a significant change in its electronic and optical properties, including the emergence of fluorescence. acs.org This switchable property could be of interest in the development of materials for optoelectronics or photo-responsive systems, provided the application is non-biological.
Sensing and Detection Technologies (if non-biological and based on chemical interaction)
The photophysical properties of nitroimidazoles also make them candidates for chemical sensing applications. The nitro group often acts as a quencher of fluorescence. The selective reduction of the nitro group to an amino group in the presence of a specific chemical analyte can "turn on" fluorescence, forming the basis of a detection mechanism. acs.org This principle has been used to develop luminescent sensors for various species. rsc.org Consequently, this compound could be explored as a component in non-biological chemosensors, where a chemical reaction with a target analyte triggers a measurable optical or electrochemical response.
Advanced Materials Science Applications (e.g., components in energetic materials, niche polymers)
Nitroimidazoles are a well-studied class of energetic materials. researchgate.net The high nitrogen content and positive heat of formation of the imidazole ring, combined with the oxidizing power of the nitro group, result in compounds with high energy density. researchgate.net Polynitroimidazoles, in particular, have attracted significant interest as potential high-performance explosives with good thermal stability. researchgate.net
This compound, containing both the energetic nitroimidazole core and fuel-like ethyl and amino groups, could be investigated as a component in energetic formulations or as a precursor to more complex energetic molecules. Research on related compounds like 4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole (TNBI) has shown promising detonation parameters and thermal stability. researchgate.net
Table 2: Comparison of Properties of Related Energetic Compounds
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Key Feature |
|---|---|---|---|
| TNT | 1.65 | 6,900 | Standard melt-castable explosive. |
| RDX | 1.82 | 8,750 | Widely used military explosive. |
| 4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole (TNBI) | ~1.95 (calculated) | ~8,800 (calculated) | High-performance, high-density heterocyclic explosive. researchgate.net |
| This compound | N/A | N/A | Potential energetic precursor with fuel and oxidizer groups. |
Future Directions and Emerging Research Avenues for N Ethyl 4 Nitro 1h Imidazol 2 Amine
The landscape of chemical synthesis and materials science is continuously evolving, driven by the pursuit of efficiency, safety, and novel functionalities. Within this context, N-Ethyl-4-nitro-1H-imidazol-2-amine, a member of the broader nitroimidazole class, stands as a compound with underexplored potential. The unique arrangement of its functional groups—a nitro group for electronic modulation, a primary amine for derivatization, and an N-ethyl substituent—presents a compelling scaffold for future research. This article explores the prospective research avenues for this specific molecule, focusing on advanced production techniques, novel applications in chemical synthesis, and the role of computational chemistry in unlocking its potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
